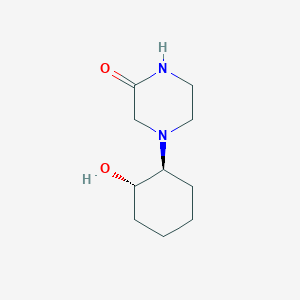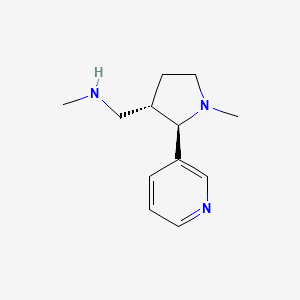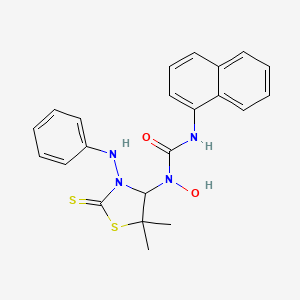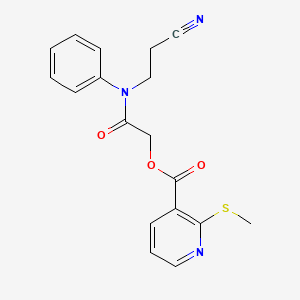
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a fluorine atom and a nicotinamide moiety with a methylthio substituent. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Nicotinamide Moiety: The nicotinamide part can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methylthio Substitution: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolating agents like methylthiolate salts.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
- N-(6-Bromobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
- N-(6-Iodobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
Uniqueness
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its halogenated analogs.
特性
CAS番号 |
786721-17-3 |
|---|---|
分子式 |
C14H10FN3OS2 |
分子量 |
319.4 g/mol |
IUPAC名 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H10FN3OS2/c1-20-13-9(3-2-6-16-13)12(19)18-14-17-10-5-4-8(15)7-11(10)21-14/h2-7H,1H3,(H,17,18,19) |
InChIキー |
ZVFBLGBDGQPBLB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
溶解性 |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)


![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)

![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)






